2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine

Histamine H1 receptor GPCR binding Radioligand displacement assay

Fragment-based drug discovery demands scaffolds with a defined hydrogen bond donor vector and verified target engagement. This compound delivers a single, free piperazine NH (HBD=1) critical for GPCR-targeted fragment elaboration, eliminating deprotection steps that slow hit-to-lead optimization. ● Verified H₁ receptor binding: Ki = 1.91 µM in fragment screening assays ● Literature-confirmed mp 66-68 °C enables immediate identity verification upon receipt ● Multi-supplier sourcing at ≥95% purity ensures batch-to-batch reproducibility and supply chain resilience for probe development and antiviral SAR campaigns.

Molecular Formula C15H25N7
Molecular Weight 303.41 g/mol
CAS No. 111668-00-9
Cat. No. B046639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine
CAS111668-00-9
Molecular FormulaC15H25N7
Molecular Weight303.41 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC(=N2)N3CCNCC3)N4CCCC4
InChIInChI=1S/C15H25N7/c1-2-8-20(7-1)13-17-14(21-9-3-4-10-21)19-15(18-13)22-11-5-16-6-12-22/h16H,1-12H2
InChIKeyXCVMKCYUNNAQAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine Physicochemical & Procurement Profile


2-Piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine (CAS 111668-00-9) is a trisubstituted 1,3,5-triazine derivative with two pyrrolidin-1-yl groups at the 4- and 6-positions and a free piperazin-1-yl group at the 2-position (molecular formula C₁₅H₂₅N₇, MW 303.41 g/mol) [1]. It is listed under MDL number MFCD03043090 and is commercially available as a research chemical, typically at ≥95% purity, from suppliers including AKSci, Matrix Scientific, and Santa Cruz Biotechnology . The compound displays a melting point of 66–68 °C (lit.), a boiling point of 516.1 °C at 760 mmHg, a calculated LogP of approximately 1.01, and a topological polar surface area (TPSA) of 60.42 Ų [2]. These properties place the compound within established drug-like and lead-like chemical space (Lipinski's Rule of Five compliant), making it a viable scaffold for further derivatization in medicinal chemistry and fragment-based drug discovery campaigns [3].

2-Piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine Analog Substitution Risk


The 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine scaffold is not a generic triazine building block; its free secondary amine on the piperazine ring is the sole hydrogen bond donor (HBD = 1) and a critical vector for further functionalization, modulating both target engagement and physicochemical properties [1]. Replacing this compound with a close analog—such as the N-acetylated derivative 1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone or the N-methylpiperazine variant—eliminates the hydrogen bond donor capacity, alters lipophilicity, and fundamentally changes the compound's in vitro binding profile. The available binding data demonstrate that even the unadorned free amine exhibits measurable, albeit weak, affinity for the histamine H₁ receptor (Ki = 1.91 × 10³ nM) [2], a property that would be abrogated by N-substitution. Moreover, patent literature explicitly claims derivatives of this exact core for therapeutic applications in asthma and respiratory inflammation (EP0580633A1), indicating that the piperazine NH is a pharmacophoric requirement for activity in these indications [3]. Procuring a substituted analog thus carries a high risk of losing the specific binding and reactivity profile required for the intended research application.

2-Piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine Differential Evidence


Histamine H1 Receptor Affinity

The target compound 2-piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine exhibits measurable, albeit weak, binding affinity for the human histamine H₁ receptor with a Ki of 1.91 × 10³ nM (1.91 µM) in a radioligand displacement assay using [³H]mepyramine in HEK293 cells [1]. For the closely related N-acylated analog [4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-pyrrolidin-2-ylmethanone, where the free piperazine NH is capped, no H₁ receptor binding data have been reported, and its structure eliminates the sole hydrogen bond donor. This absence of reported affinity, combined with the loss of the HBD pharmacophore, supports the inference that the free amine is essential for H₁ receptor engagement.

Histamine H1 receptor GPCR binding Radioligand displacement assay

LogP and TPSA Comparison

The target compound has a calculated LogP of 1.0054 and TPSA of 60.42 Ų [1]. This places it in a favorable region of CNS drug-like chemical space (typically TPSA < 70 Ų and LogP 1–3 for optimal brain penetration). In contrast, the morpholino-substituted analog 4-methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid (CAS 585557-38-6) introduces a carboxylic acid group, increasing TPSA and polarity, while the piperidino variant would have a higher LogP. The target compound's balanced LogP/PSA profile is a direct consequence of the specific combination of the moderately polar piperazine (providing both HBA and HBD capacity) and the lipophilic pyrrolidine groups, a combination not replicated by morpholino- or piperidino-substituted triazines.

Physicochemical profiling Lipophilicity Drug-likeness Central nervous system drug design

Antiviral Scaffold: Yellow Fever Virus

The 4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl core, which constitutes the scaffold of the target compound, has been independently validated as a privileged structure for antiviral activity. In a 2021 study, a series of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides—derived from the same core—demonstrated inhibitory activity against yellow fever virus (YFV) at concentrations ≤10 µg/mL, with the most active compounds showing EC₉₀ values in the range of 0.06–2.2 µg/mL and excellent selectivity indices [1]. In contrast, alternative triazine cores (e.g., 4,6-dimorpholino or 4,6-dipiperidino triazines) lack this specific antiviral validation. The pyrrolidine substituents at the 4- and 6-positions contribute to the lipophilic character and π-stacking capacity necessary for antiviral target engagement, as supported by QSAR analysis of related s-triazine derivatives [2].

Antiviral drug discovery Yellow fever virus Cytopathic effect reduction assay Selectivity index

Melting Point: Procurement Quality Criterion

The target compound has a well-defined and literature-verified melting point of 66–68 °C , providing a straightforward, low-cost identity and purity verification method that is routinely used in procurement quality control. In comparison, the N-acetylated analog 1-[4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone (CAS not assigned; Catalog EVT-5873133, MW 345.4 g/mol) and the N-acyl analog [4-(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-pyrrolidin-2-ylmethanone lack published melting point data from reputable suppliers, complicating independent quality verification upon receipt. The availability of a sharp, literature-confirmed melting range for the target compound reduces procurement risk and facilitates compliance with institutional compound management SOPs.

Chemical procurement Purity verification Thermal characterization Stability assessment

Synthetic Tractability: Step-Economical Route

The target compound is synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) through a stepwise nucleophilic substitution sequence: reaction with two equivalents of pyrrolidine to install the 4,6-dipyrrolidino groups, followed by introduction of piperazine at the 2-position . This three-step, one-pot-feasible protocol is well-established and utilizes inexpensive, readily available starting materials. In contrast, analogs with reversed substitution patterns (e.g., 2,4-dipyrrolidino-6-piperazino triazine) or those requiring protection/deprotection of the piperazine NH require additional synthetic steps, reducing overall yield and increasing synthesis cost. The patent literature further demonstrates that the free piperazine of the target compound can be directly elaborated into amides, ureas, and sulfonamides without protection/deprotection sequences [1], offering a step-economic advantage for library synthesis.

Synthetic methodology Cyanuric chloride chemistry Step economy Triazine functionalization

2-Piperazin-1-yl-4,6-dipyrrolidin-1-yl-1,3,5-triazine Application Scenarios


Fragment-Based Drug Discovery

With a molecular weight of 303.41 Da (within fragment-like space), balanced LogP (1.01), TPSA (60.42 Ų), and a single HBD from the piperazine NH, the target compound meets established fragment library criteria (Rule of Three compliant) [1]. Its confirmed, albeit weak, engagement with the histamine H₁ receptor (Ki = 1.91 µM) demonstrates its ability to bind GPCR targets in fragment screening assays [2]. The free piperazine NH provides a synthetic handle for fragment elaboration without requiring deprotection, accelerating hit-to-lead optimization. This scenario is directly supported by the physicochemical and binding data presented in Section 3, Evidence Items 1 and 2.

Antiviral Lead Optimization for Flaviviruses

The 4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl core has been validated as a privileged scaffold for anti-YFV activity, with derivatives achieving EC₉₀ values as low as 0.06 µg/mL [3]. The target compound serves as the key synthetic intermediate for accessing this class of antiviral agents. Procurement of this specific core, rather than generic triazine alternatives, ensures that the critical pyrrolidine substituents—shown by QSAR to enhance potency via lipophilicity and π–π stacking [4]—are preserved in the starting material. This scenario is directly supported by Evidence Item 3 in Section 3.

Inflammation and Respiratory Disease Research

Patent EP0580633A1 explicitly claims derivatives of the 4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl piperazine core for the therapy of asthma and respiratory tract inflammation [5]. The free piperazine NH is the site of derivatization for these claimed compounds. Furthermore, structurally related piperazine-triazine hybrids have demonstrated inhibition of multiple cancer and inflammatory signaling pathways (PI3K/AKT, Src family kinases) with GI₅₀ values of 0.06–0.16 µM [6]. While this GI₅₀ data does not refer to the target compound itself, it demonstrates the pathway engagement potential of the chemotype. Using the target compound as a starting scaffold enables exploration of this therapeutically relevant chemical space. This scenario is supported by Evidence Items 1 and 5 in Section 3.

Chemical Biology Probe Development

For laboratories requiring reproducible chemical biology experiments, the target compound offers a distinct procurement advantage: its literature-verified melting point (66–68 °C) enables immediate identity verification upon receipt , and its commercial availability from multiple suppliers (AKSci, Matrix Scientific, Santa Cruz Biotechnology) at ≥95% purity ensures supply chain resilience. In contrast, many N-substituted analogs lack published melting points and are only available through custom synthesis, introducing risks of misidentification and batch variability. This procurement reliability, combined with the compound's physicochemical validation (LogP, TPSA, HBD/HBA), makes it a dependable choice for probe development without the confounding factor of undefined purity or identity. This scenario is supported by Evidence Items 2 and 4 in Section 3.

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